An In-depth Technical Guide to 2-Chloro-4-(2,2-difluoroethoxy)pyridine (CAS 1206978-15-5)
An In-depth Technical Guide to 2-Chloro-4-(2,2-difluoroethoxy)pyridine (CAS 1206978-15-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Pyridines in Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a significant number of FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in designing bioactive molecules.[1] The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. The difluoroethoxy group, in particular, offers a unique combination of properties that are highly sought after in drug design.
2-Chloro-4-(2,2-difluoroethoxy)pyridine emerges as a valuable intermediate, combining the versatile reactivity of a chlorinated pyridine with the advantageous properties conferred by the difluoroethoxy moiety. This guide will delve into the technical details of this compound, providing a foundational understanding for its effective utilization in research and development.
Physicochemical and Safety Profile
A thorough understanding of a compound's properties is fundamental to its successful application in synthesis and process development.
Physicochemical Properties
The key physicochemical properties of 2-Chloro-4-(2,2-difluoroethoxy)pyridine are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1206978-15-5 | [4][5] |
| Molecular Formula | C₆H₄ClF₂NO | [4][5] |
| Molecular Weight | 179.55 g/mol | [4][5] |
| Physical Form | Colorless to Pale-yellow to Yellow-brown Liquid | |
| Purity | ≥98% | [5] |
| SMILES | FC(F)OC1=CC(Cl)=NC=C1 | [5][6] |
| InChI Key | NPMVJHJZXXNKCH-UHFFFAOYSA-N |
Safety and Handling
Based on available safety data sheets, 2-Chloro-4-(2,2-difluoroethoxy)pyridine is classified as a hazardous substance.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
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Signal Word: Warning.
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Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[7] Use in a well-ventilated area or under a chemical fume hood.[7][8]
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Storage: Store in an inert atmosphere at 2-8°C.[6] Keep container tightly closed in a dry, cool, and well-ventilated place.[8][9]
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Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[8][9]
Synthesis and Mechanistic Considerations
While specific, detailed synthetic procedures for 2-Chloro-4-(2,2-difluoroethoxy)pyridine are not extensively published in peer-reviewed literature, its structure suggests a logical synthetic pathway rooted in fundamental organic chemistry principles. A plausible and commonly employed strategy involves the nucleophilic aromatic substitution (SNAr) reaction.
Proposed Synthetic Workflow
A likely synthetic route would involve the reaction of a doubly activated pyridine ring, such as 2,4-dichloropyridine, with 2,2-difluoroethanol. The greater reactivity of the chlorine atom at the 4-position of the pyridine ring towards nucleophilic attack facilitates a selective substitution.
Experimental Protocol: Synthesis of 2-Chloro-4-(2,2-difluoroethoxy)pyridine
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Reaction Setup: To a solution of 2,2-difluoroethanol in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base (e.g., sodium hydride) portion-wise at 0°C to generate the corresponding alkoxide.
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Nucleophilic Substitution: Slowly add a solution of 2,4-dichloropyridine to the reaction mixture.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 2-Chloro-4-(2,2-difluoroethoxy)pyridine.
Mechanistic Rationale
The underlying principle of this synthesis is the SNAr mechanism. The electron-withdrawing nitrogen atom in the pyridine ring, along with the activating chloro group, makes the carbon atoms at the 2- and 4-positions electrophilic and susceptible to nucleophilic attack. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, before the expulsion of the chloride leaving group.
Caption: Proposed SNAr pathway for the synthesis.
Applications in Medicinal Chemistry and Drug Development
The true value of 2-Chloro-4-(2,2-difluoroethoxy)pyridine lies in its utility as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The chlorine atom at the 2-position serves as a reactive handle for further functionalization, most commonly through cross-coupling reactions.
Key Role as a Pharmaceutical Intermediate
This compound is primarily used as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[10] Its structure allows for the strategic introduction of the difluoroethoxy-pyridine moiety into drug candidates, which can enhance their efficacy and selectivity.[10] This is particularly relevant in the development of anti-inflammatory and anti-infective treatments.[10]
Cross-Coupling Reactions: A Gateway to Molecular Diversity
The 2-chloro position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, allowing for the facile introduction of a wide range of substituents.
Caption: Versatility in cross-coupling reactions.
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the pyridine ring and a triplet for the proton of the difluoroethoxy group due to coupling with the adjacent fluorine atoms.
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¹³C NMR: The carbon NMR would display distinct signals for the carbon atoms of the pyridine ring, with the carbon bearing the chlorine atom and the difluoroethoxy group being significantly influenced by their electronegativity.
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¹⁹F NMR: The fluorine NMR is a crucial tool for characterizing fluorinated compounds and would show a characteristic signal for the difluoroethoxy group.
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the molecular formula of the compound.
Conclusion and Future Outlook
2-Chloro-4-(2,2-difluoroethoxy)pyridine stands out as a strategically important intermediate for the pharmaceutical and agrochemical industries.[10][11] Its well-defined reactivity, combined with the beneficial properties of the difluoroethoxy group, provides a reliable platform for the synthesis of novel and effective molecules. As the demand for more sophisticated and metabolically robust drug candidates continues to grow, the utility of such fluorinated building blocks is expected to increase, further solidifying the role of 2-Chloro-4-(2,2-difluoroethoxy)pyridine in the landscape of modern chemical synthesis.
References
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Synthesis of 2-Chloro-4-(2-chloro-4-trifluoromethyl-phenoxy)-pyridine - PrepChem.com. (n.d.). Retrieved from [Link]
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2-Chloro-4-difluoromethoxy-pyridine|1206978-15-5-西安速加医药科技有限公司. (n.d.). Retrieved from [Link]
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2-Chloro-4-fluoropyridine | C5H3ClFN | CID 2782792 - PubChem. (n.d.). Retrieved from [Link]
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Pyridine, 2-chloro- - the NIST WebBook. (n.d.). Retrieved from [Link]
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How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively? - FAQ. (n.d.). Retrieved from [Link]
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4-Chloro-2-(difluoromethoxy)pyridine - MySkinRecipes. (n.d.). Retrieved from [Link]
- Udhayakala, P., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis. Der Pharma Chemica, 7(9), 110-121.
- de Souza, M. V. N., et al. (2022). Synthesis, Spectroscopic Characterization (FTIR and Raman), X-ray Diffraction Studies, and DFT Calculations of 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone Derivatives. Journal of the Brazilian Chemical Society, 33(7), 834-845.
- CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents. (n.d.).
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2-Chloro-4-ethylpyridine: A Crucial Component in Pharmaceutical Intermediate Synthesis. (2026, January 29). Retrieved from [Link]
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EXPERIMENT #6: 2-CHLORO-4-(2-THIENYL)PYRIMIDINE. (n.d.). Retrieved from [Link]
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A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC. (n.d.). Retrieved from [Link]
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Pyridine derivatives as preferable scaffolds for the process of discovering new drugs - ResearchGate. (2023, July 6). Retrieved from [Link]
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Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC. (2023, May 18). Retrieved from [Link]
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